N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide" is a derivative of 1,3,4-oxadiazole, a heterocyclic compound that has garnered interest due to its potential biological activities. The structure of this compound suggests that it may possess various pharmacological properties, which could be attributed to the presence of the 1,3,4-oxadiazole core and the substitution patterns on the molecule.
Synthesis Analysis
The synthesis of related N-substituted derivatives of 1,3,4-oxadiazole typically involves a multi-step process. Starting materials such as phenyl acetic acid or benzoic acid are converted into esters, followed by hydrazide formation and cyclization with carbon disulfide to form the 1,3,4-oxadiazole core. Subsequent reactions with N-substituted-2-bromoacetamides in the presence of a base like sodium hydride and a polar aprotic solvent such as N,N-dimethyl formamide (DMF) yield the target compounds . These methods demonstrate the versatility of the synthetic routes to access a variety of N-substituted 1,3,4-oxadiazole derivatives.
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives is confirmed using spectral techniques such as electron ionization mass spectrometry (EI-MS), infrared spectroscopy (IR), and proton nuclear magnetic resonance (^1H-NMR). These techniques provide unequivocal evidence of the substitutions on the 1,3,4-oxadiazole core and help in determining the precise molecular structure of the synthesized compounds .
Chemical Reactions Analysis
The chemical reactivity of the 1,3,4-oxadiazole derivatives is influenced by the substituents attached to the core. The presence of different functional groups allows these compounds to participate in various chemical reactions, which can be exploited to further modify the structure or to enhance the biological activity of the compounds. The reactivity of the thiol group in the oxadiazole ring, for example, is utilized in the final substitution step of the synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-substituted 1,3,4-oxadiazole derivatives are closely related to their molecular structure. The introduction of different substituents can significantly alter properties such as solubility, melting point, and stability. These properties are important for the pharmacokinetic behavior of the compounds and can affect their biological activity and potential as drug candidates .
Biological Activity and Case Studies
The synthesized N-substituted 1,3,4-oxadiazole derivatives have been screened for various biological activities. They have shown promising results as antimicrobial agents against a range of microbial species, with some compounds exhibiting significant activity compared to standard drugs . Additionally, they have been tested for enzyme inhibition, displaying moderate to high activity against enzymes like acetylcholinesterase and lipoxygenase, which are relevant in the context of diseases such as Alzheimer's and inflammation . Molecular docking studies have also been conducted to understand the interaction of these compounds with biological targets, providing insights into their mechanism of action . The cytotoxicity studies indicate that while most compounds are less toxic, some exhibit higher cytotoxicity, which is an important consideration for drug development .
Scientific Research Applications
Antimalarial and Antiviral Applications
One area of application involves antimalarial activity. A study investigated the reactivity of N-(phenylsulfonyl)acetamide derivatives, leading to the development of compounds with significant in vitro antimalarial activity. The synthesized sulfonamide showed excellent selectivity and low cytotoxicity, highlighting their potential in antimalarial drug development. Additionally, molecular docking studies of these compounds revealed their binding affinity against key proteins involved in malaria and SARS-CoV-2, suggesting a broader antiviral application (Fahim & Ismael, 2021).
Enzyme Inhibition for Diabetes and Alzheimer's Disease
Another research direction focuses on enzyme inhibitors targeting diseases like diabetes and Alzheimer's. A study synthesized new sulfonamides incorporating benzodioxane and acetamide moieties, testing them against α-glucosidase and acetylcholinesterase. These compounds showed significant inhibitory activity, indicating their potential in managing diabetes and Alzheimer's disease through enzyme inhibition (Abbasi et al., 2019).
Antimicrobial Properties
Research has also explored the antimicrobial potential of related compounds. A study on N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide revealed moderate to strong activity against both Gram-negative and Gram-positive bacteria, underscoring their utility in developing new antimicrobial agents (Khalid et al., 2016).
Antioxidant Activity
The antioxidant potential of compounds with similar structures has been identified as well. A study highlighted the synthesis of pyrazole-acetamide derivatives and their coordination complexes, demonstrating significant antioxidant activity. These findings suggest a promising avenue for the development of antioxidant therapies (Chkirate et al., 2019).
Anticancer Potential
Finally, the synthesis and evaluation of N-substituted derivatives have been explored for their anticancer properties. One study synthesized derivatives starting from 2-(4-methylphenyl)acetic acid, testing them against various cancer cell lines. Several compounds exhibited moderate to excellent anticancer activity, indicating their potential in cancer treatment (Ravinaik et al., 2021).
properties
IUPAC Name |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1,3,4-oxadiazol-2-yl]-2-(4-ethylsulfonylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O6S/c1-2-31(26,27)16-6-3-14(4-7-16)12-19(25)22-21-24-23-20(30-21)13-15-5-8-17-18(11-15)29-10-9-28-17/h3-8,11H,2,9-10,12-13H2,1H3,(H,22,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAIBQZAYIWOWAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)CC3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.